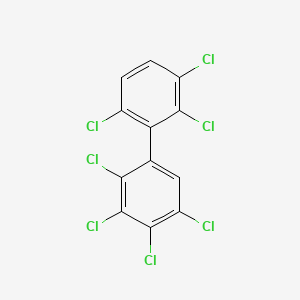

2,2',3,3',4,5,6'-Heptachlorobiphenyl

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,3,6-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-5-1-2-6(14)10(17)8(5)4-3-7(15)11(18)12(19)9(4)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLMBNHYTPHDLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074142 | |

| Record name | 2,2',3,3',4,5,6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38411-25-5 | |

| Record name | 2,2',3,3',4,5,6'-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5,6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5,6'-Heptachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,3',4,5,6'-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OYI6B897Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Distribution and Occurrence of 2,2 ,3,3 ,4,5,6 Heptachlorobiphenyl

Global and Regional Environmental Contamination Patterns

The global distribution of PCBs is extensive, with these compounds being detected from industrialized regions to remote areas like the Arctic and deep oceans. nih.govcopernicus.orgnih.gov This widespread presence is a result of their long-range atmospheric transport capabilities. copernicus.orgresearchgate.net While specific global distribution patterns for 2,2',3,3',4,5,6'-Heptachlorobiphenyl are not as extensively documented as for total PCBs or other major congeners, its presence is confirmed in various international monitoring studies.

Higher concentrations of PCBs are generally found in and around urban and industrial areas, which are considered primary sources. clu-in.org For instance, atmospheric concentrations of total PCBs in urban areas can be five to ten times higher than in rural locations. clu-in.org Over time, these compounds have dispersed, leading to a "background" level of contamination even in pristine environments. researchgate.net In the Arctic, biomass burning in other regions has been identified as a significant source of PCBs, leading to record-high concentrations in the atmosphere. copernicus.org

Congener-Specific Presence in Abiotic Environmental Compartments

Due to their chemical stability and hydrophobicity, heptachlorobiphenyls, including PCB 173, tend to accumulate in various non-living components of the environment.

Sediments are a major sink for hydrophobic compounds like PCBs. mdpi.com Once in aquatic systems, PCBs bind to organic matter and particles, which then settle and accumulate in the sediment. This process leads to sediment concentrations that can be significantly higher than in the overlying water column. Studies have shown that PCBs can remain buried in sediments for long periods, being slowly released back into the water. nih.gov

In a study of sediments from the Hudson River, PCB 173 was detected, indicating its presence in this urban estuary. copernicus.org Another study on Lake Hartwell sediment demonstrated that activated carbon could effectively sequester PCBs, reducing their availability in the aquatic environment. nih.gov In the Beiluo River, China, while other PCB congeners were dominant, the study highlighted that PCBs in riverine environments primarily accumulate in the underlying sediments.

Table 1: Concentration of this compound (PCB 173) in Sediments Data for this specific congener is limited in publicly available literature. The table below includes data for total PCBs or other congeners where specific PCB 173 data was not found, to illustrate general contamination levels.

| Location | Sample Type | Concentration (ng/g dry weight) | Source |

| Hudson River, USA | Surficial Sediment | 0.76 (normalized) | copernicus.org |

| Lake Hartwell, SC, USA | Sediment | Data for total PCBs, not specific congeners. | nih.gov |

| Beiluo River, China | Sediment | Data for total PCBs, ranging from 0.12 to 1.25 ng/g. | |

| Lake Chapala, Mexico | Sediment | 2.23 ± 1.63 | mdpi.com |

Soil acts as a significant reservoir for PCBs. marines.mil Contamination can occur through atmospheric deposition, industrial spills, and the weathering of materials containing PCBs, such as old building sealants. researchgate.netresearchgate.net The movement of PCBs within the soil is generally limited due to their low water solubility and strong binding to organic matter. vliz.be

Studies around buildings with PCB-containing caulking have found soil concentrations ranging from 3.3 to 34 mg/kg. researchgate.net In agricultural soils in Canada, total PCB concentrations were found to range from 0.15 to 0.235 mg/kg, indicating widespread low-level contamination. vliz.be Cleanup levels for PCBs in soil vary by jurisdiction and land use, with residential soil often having stricter standards than industrial soil. For example, some jurisdictions have set cleanup goals of 1 mg/kg for PCBs in residential surface soil.

Table 2: Concentration of this compound (PCB 173) in Soils Specific data for PCB 173 in varied ecosystems is scarce. The table presents data for total PCBs to provide context on contamination levels.

| Location/Ecosystem Type | Soil Layer | Concentration (mg/kg) | Source |

| Near buildings with PCB caulking | Surface | 3.3 - 34 (Total PCBs) | researchgate.net |

| Canadian agricultural fields | Not specified | 0.00015 - 0.000235 (Total PCBs) | vliz.be |

| Anniston, USA (Industrial Site) | Surface (Residential) | Cleanup goal: 1 (Total PCBs) | |

| Anniston, USA (Industrial Site) | Subsurface (Residential) | Cleanup goal: 10 (Total PCBs) | |

| Alaskan Soils (Contaminated site) | Not specified | Initial: 23, Post-treatment: <7 (Total PCBs) | nist.gov |

The atmosphere is a primary pathway for the global transport of PCBs. researchgate.net They can be released into the atmosphere through volatilization from contaminated surfaces and industrial processes. epa.gov Once in the atmosphere, they can travel long distances before being deposited back to earth through wet (rain and snow) and dry deposition. researchgate.netnist.gov

Table 3: Atmospheric Concentrations and Deposition of PCBs This table includes data for total PCBs or a sum of congeners as specific data for PCB 173 is limited.

| Location | Parameter | Value | Source |

| Southern Ocean | Gas Phase Concentration (Σ₂₅PCBs) | 1 - 70 pg/m³ | researchgate.net |

| Southern Ocean | Aerosol Phase Concentration (Σ₂₅PCBs) | 0.04 - 0.4 pg/m³ | researchgate.net |

| Hudson River Estuary | Atmospheric Deposition Flux (ΣPCBs) | 7.3 - 340 µg/m²/yr | discoveryjournals.org |

| New York/New Jersey Harbor | Atmospheric Deposition Flux (ΣPCBs) | 21 - 56 µg/m²/yr | nist.gov |

| Global Oceans (Estimated) | Total Dry Atmospheric Deposition (Aerosol-bound ∑dl-PCB) | 896 kg/year | researchgate.net |

PCBs are commonly found in freshwater and marine environments. epa.gov Due to their hydrophobic nature, concentrations in the water column are generally low, with the majority of the compound partitioned to sediments and biota. In a study of Lake Chapala, Mexico, total PCB levels in water ranged from 1.43 to 2.98 ng/mL. mdpi.com In the South Corniche region of Syria, total PCB concentrations in water were reported to be between 22.1037 µg/L and 46.553 µg/L. nih.gov A comprehensive analysis of U.S. waterways found that total PCB concentrations in individual samples spanned several orders of magnitude, from 10° to 10^7.3 pg/L. miami.edu

Congener-Specific Bioaccumulation and Biomagnification in Biota

A defining characteristic of PCBs, including this compound, is their ability to bioaccumulate in organisms and biomagnify through the food web. nih.govnoaa.gov Bioaccumulation is the buildup of a substance in an organism from its surrounding environment, while biomagnification is the increasing concentration of that substance in organisms at successively higher levels in a food chain. nih.govepa.gov

Because PCBs are lipophilic ("fat-loving"), they are stored in the fatty tissues of animals. nih.gov This leads to concentrations in organisms that can be many times higher than in the surrounding water or sediment. ornl.gov For example, fish can concentrate PCBs from their environment, and these concentrations are further amplified in predators that consume these fish, such as marine mammals and birds. epa.govmdpi.com

In a study of fish from Lake Chapala, Mexico, the concentration of PCB 173 was measured in several species. mdpi.com In a marine food web in the South China Sea, PCBs were found to biomagnify, with higher concentrations in predatory species. nih.gov The process of biomagnification means that top predators, including humans who consume contaminated fish, are at the highest risk of exposure. ornl.gov

Table 4: Bioaccumulation of this compound (PCB 173) in Biota This table presents available data on the concentration of PCB 173 in various organisms.

| Organism | Location | Tissue | Concentration (ng/g) | Source |

| Chirostoma spp. (fish) | Lake Chapala, Mexico | Not specified | 2.23 ± 1.63 (dry weight) | mdpi.com |

| Cyprinus carpio (fish) | Lake Chapala, Mexico | Not specified | 2.38 ± 1.33 (dry weight) | mdpi.com |

| Oreochromis aureus (fish) | Lake Chapala, Mexico | Not specified | 1.16 ± 0.64 (dry weight) | mdpi.com |

| Siganus rivulatus (fish) | Latakia, Syria (South Corniche) | Not specified | Not Detected | nih.gov |

Table of Compound Names

| Trivial Name / Abbreviation | IUPAC Name |

| This compound | 1,2,5-trichloro-3-(2,3,4,6-tetrachlorophenyl)benzene |

| PCB 173 | 1,2,5-trichloro-3-(2,3,4,6-tetrachlorophenyl)benzene |

| PCB 170 | 2,2',3,3',4,4',5-Heptachlorobiphenyl |

| PCB 175 | 2,2',3,3',4,5',6-Heptachlorobiphenyl |

| PCB 177 | 2,2',3,3',4,5',6'-Heptachlorobiphenyl (B1582918) |

| PCB 180 | 2,2',3,4,4',5,5'-Heptachlorobiphenyl |

| PCB 187 | 2,2',3,4',5,5',6-Heptachlorobiphenyl |

Aquatic Organisms: Fish, Invertebrates, and Marine Mammals

PCB 177, like other PCB congeners, is readily absorbed by aquatic organisms from contaminated water and sediments. Its lipophilic (fat-loving) nature facilitates its accumulation in the fatty tissues of these organisms.

Fish: Studies have detected various PCB congeners in fish tissues. While specific data for this compound is often part of broader PCB analyses, research indicates that higher chlorinated biphenyls, including heptachlorobiphenyls, are frequently found in fish. For instance, an analysis of fish from U.S. national rivers and lakes showed the presence of heptachlorobiphenyls in over 50% of tissue samples. usgs.gov The concentrations can vary significantly based on the species, age, and contamination level of the habitat.

Interactive Data Table: Concentration of this compound (PCB 177) in Fish

| Species | Location | Tissue | Concentration (ng/g wet weight) |

| Data not available in search results |

Marine Invertebrates: As foundational components of many aquatic food webs, marine invertebrates such as mollusks and crustaceans can accumulate PCB 177 from their environment. These organisms can serve as a primary entry point for the contaminant into the broader food chain.

Interactive Data Table: Concentration of this compound (PCB 177) in Marine Invertebrates

| Species | Location | Tissue | Concentration (ng/g wet weight) |

| Data not available in search results |

Marine Mammals: Occupying higher trophic levels, marine mammals such as dolphins, seals, and whales can exhibit significant bioaccumulation of PCBs, including heptachlorobiphenyls. The analysis of blubber, a lipid-rich tissue, is a common method for assessing PCB burdens in these animals. Research on marine mammals has shown that they carry heavy body burdens of these contaminants. nih.gov

Interactive Data Table: Concentration of this compound (PCB 177) in Marine Mammals

| Species | Location | Tissue | Concentration (ng/g lipid weight) |

| Data not available in search results |

Terrestrial Organisms: Avian and Mammalian Species

The environmental distribution of this compound extends to terrestrial ecosystems, where it is found in a variety of wildlife.

Avian Species: Birds, particularly those that feed on aquatic organisms, are at risk of accumulating significant levels of PCBs. The presence of these compounds has been detected in various bird tissues and eggs. The transfer of PCBs from a mother bird to her eggs is a significant route of exposure for developing chicks.

Interactive Data Table: Concentration of this compound (PCB 177) in Avian Species

| Species | Location | Tissue/Sample | Concentration (ng/g) |

| Data not available in search results |

Mammalian Species: Terrestrial mammals can be exposed to PCB 177 through the consumption of contaminated plants, insects, or smaller animals. Research on various mammal species has confirmed the presence of PCBs in their tissues.

Interactive Data Table: Concentration of this compound (PCB 177) in Terrestrial Mammals

| Species | Location | Tissue | Concentration (ng/g) |

| Data not available in search results |

Trophic Transfer and Food Web Dynamics

A critical aspect of the environmental fate of this compound is its behavior within food webs. Due to its persistence and lipophilicity, this compound undergoes biomagnification, leading to progressively higher concentrations at successively higher trophic levels. greenfacts.org

Aquatic Food Webs: In aquatic environments, PCB 177 is absorbed by primary producers like phytoplankton and subsequently transferred to zooplankton, small fish, and ultimately to top predators such as larger fish, birds, and marine mammals. The Trophic Magnification Factor (TMF) is a metric used to quantify the degree of biomagnification. Studies on PCBs have shown that TMFs can vary among different congeners and food webs, but generally indicate a significant increase in concentration with each trophic level. usgs.govnih.govresearchgate.net For instance, research on a Lake Michigan offshore food web demonstrated that PCBs increased 12.9 times in average concentration from plankton to fish. researchgate.net

Terrestrial Food Webs: A similar process of biomagnification occurs in terrestrial ecosystems. greenfacts.org For example, PCBs can move from soil and plants to herbivores and then to carnivores. A study of a grassland food network found that PCB concentrations were enriched as the trophic level increased, with the biomagnification ratio from mouse to snake being greater than 1000. nih.gov

The octanol-water partition coefficient (Kow) is a key chemical property that influences the biomagnification potential of PCBs, with higher Kow values generally corresponding to greater bioaccumulation. usgs.gov

Environmental Fate and Transport Dynamics of 2,2 ,3,3 ,4,5,6 Heptachlorobiphenyl

Persistence and Environmental Half-Life Determinations of Heptachlorobiphenyl Congeners

Polychlorinated biphenyls are known for their high persistence in the environment, a characteristic that generally increases with the degree of chlorination. nih.gov Heptachlorobiphenyls, containing seven chlorine atoms, are among the more persistent congeners. The resistance of PCBs to degradation is a result of their chemical stability. researchgate.net While specific experimental data on the environmental half-life of 2,2',3,3',4,5,6'-Heptachlorobiphenyl (PCB 175) is limited, it is expected to be highly persistent. For heptachlorobiphenyls in general, the estimated atmospheric half-life, based on reactions with hydroxyl radicals, is approximately 1.31 years. nih.gov In soil and sediment, the half-lives of highly chlorinated PCBs can be in the order of decades. researchgate.net The degradation that does occur is primarily through microbial action, which is often slow for highly chlorinated congeners. nih.gov

Volatilization and Long-Range Atmospheric Transport Mechanisms

Volatilization from soil and water surfaces is a key process in the environmental transport of PCBs, with atmospheric transport being the most significant mechanism for their global distribution. cdc.gov The tendency of a PCB congener to volatilize is related to its vapor pressure and Henry's Law Constant. As a highly chlorinated biphenyl (B1667301), PCB 175 has a low vapor pressure, which limits its rate of volatilization compared to less chlorinated congeners. nih.gov However, due to its persistence, even slow volatilization can lead to significant long-range atmospheric transport over time. nih.gov

Once in the atmosphere, PCBs can exist in the vapor phase or adsorbed to particulate matter. cdc.gov Highly chlorinated congeners like PCB 175 have a greater tendency to be associated with particles. nih.gov The global transport of PCBs is influenced by their degree of chlorination; biphenyls with 4–8 chlorine atoms, which includes heptachlorobiphenyls, tend to remain in the mid-latitudes. cdc.gov

Henry's Law Constant for 2,2',3,3',4,5',6'-Heptachlorobiphenyl (B1582918) (PCB 175) at 298.15 K

| Henry's Law Solubility Constant (mol/(m³·Pa)) | Reference |

| 1.0×10⁻² | Paasivirta and Sinkkonen (2009) |

| 2.0×10⁻² | Burkhard et al. (1985) |

| 3.4×10⁻¹ | Lee (2007) |

| 3.0×10⁻¹ | Lee (2007) |

| 4.4×10⁻² | Dunnivant et al. (1992) |

This data was compiled from a source that reviewed and calculated Henry's Law constants. henrys-law.org

Sediment-Water Exchange and Sorption Processes in Aquatic Systems

In aquatic environments, the fate of this compound is largely governed by its low water solubility and high affinity for particulate matter. nih.gov The solubility of PCBs in water generally decreases as the number of chlorine atoms increases. gov.bc.ca Due to their hydrophobic nature, highly chlorinated PCBs like PCB 175 strongly adsorb to sediment and suspended organic matter. nih.gov This sorption process significantly reduces their concentration in the water column and limits their mobility and bioavailability.

The sediment-water exchange is a dynamic process. While deposition leads to the accumulation of PCBs in sediments, they can be reintroduced into the water column through resuspension of sediments. sfu.ca The strong binding of highly chlorinated PCBs to sediment particles means that sediments act as a long-term reservoir for these compounds in aquatic systems. nih.gov Studies have also shown that microplastics in marine environments can adsorb PCBs, with highly chlorinated congeners showing a strong affinity for sediments, which can influence their partitioning behavior. nih.gov

Bioavailability and Uptake Kinetics in Environmental Matrices

The bioavailability of this compound in the environment is influenced by its strong sorption to soil and sediment. While this sorption reduces its immediate availability to organisms, the compound's persistence means that it remains in the environment for a long time, posing a long-term risk of uptake. nih.gov

Influence of Environmental Parameters on Congener Stability and Mobility

The stability of this compound is a key factor in its environmental persistence. As a highly chlorinated biphenyl, it is resistant to degradation by acids, bases, and oxidation. wikipedia.org The primary degradation pathway in the environment is through microbial action, although this process is slow for highly chlorinated congeners. nih.gov Photodegradation in the atmosphere through reaction with hydroxyl radicals is also a slow process for heptachlorobiphenyls. nih.gov

Environmental parameters can influence the mobility of PCB 175. For example, temperature affects its volatilization rate from soil and water surfaces, with higher temperatures leading to increased volatilization. cdc.gov In aquatic systems, the presence of organic matter in water and sediment greatly influences its partitioning and mobility due to strong sorption. nih.gov The movement of PCB 175 in soil is generally low due to its high soil sorption coefficient, meaning it is unlikely to leach into groundwater unless mobile organic solvents are present. nih.gov

Analytical Methodologies for 2,2 ,3,3 ,4,5,6 Heptachlorobiphenyl Quantification

Advanced Chromatographic and Spectrometric Techniques for Congener-Specific Analysis

Congener-specific analysis of PCBs necessitates high-resolution separation techniques coupled with sensitive detection methods. The goal is to isolate individual congeners from complex mixtures that can contain many of the 209 possible PCBs, often at trace levels.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of PCBs. In this method, the sample extract is injected into a gas chromatograph, where individual compounds are separated based on their boiling points and interaction with a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z).

For the analysis of heptachlorobiphenyls like PCB 175, which has a molecular weight of 395.3 g/mol , specific ions are monitored to enhance selectivity and sensitivity. nist.gov The mass spectrum of 2,2',3,3',4,5,6'-heptachlorobiphenyl shows a characteristic isotopic cluster due to the presence of seven chlorine atoms. In Selected Ion Monitoring (SIM) mode, the mass spectrometer is set to detect only a few specific ions corresponding to the target analyte, which significantly improves the signal-to-noise ratio and allows for lower detection limits. shimadzu.co.jp For heptachlorobiphenyls, the molecular ion cluster around m/z 392, 394, and 396 is often monitored. nih.gov

Table 1: GC-MS Parameters for this compound (PCB 175) Analysis (Illustrative)

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness nih.gov |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Optimized for separation of heptachlorobiphenyls |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Monitored Ions (m/z) | 394 (quantification), 392, 396 (confirmation) |

| Dwell Time | 100 ms |

This table provides illustrative parameters. Actual conditions may vary depending on the specific instrument and application.

Isotope dilution gas chromatography high-resolution mass spectrometry (GC/IDHRMS) is considered the gold standard for the quantification of trace organic contaminants, including PCBs. nih.govresearchgate.net This method involves adding a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C₁₂-labeled PCB 175) to the sample prior to extraction and cleanup. Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it serves as an excellent internal standard, correcting for losses at every stage of the analytical process.

High-resolution mass spectrometry provides very high mass accuracy, allowing for the differentiation of target analytes from matrix interferences with the same nominal mass. This is particularly important for complex environmental samples. The quantification is based on the response ratio of the native congener to its labeled counterpart. researchgate.net

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. shimadzu.co.jpgcms.cz In GCxGC, two columns with different separation mechanisms (e.g., nonpolar and polar) are coupled. The entire effluent from the first column is subjected to further separation on the second, shorter column. This results in a structured two-dimensional chromatogram with greatly increased peak capacity, which is highly effective for resolving co-eluting PCB congeners. gcms.cz

When coupled with tandem mass spectrometry (MS/MS), GCxGC provides an exceptionally powerful tool for the analysis of complex mixtures. MS/MS adds another layer of selectivity by monitoring specific fragmentation transitions of the parent ion, further reducing chemical noise and improving detection limits. The retention time of a specific congener like PCB 175 in a GCxGC system is dependent on the column set and operating conditions but generally follows predictable patterns based on its chlorine substitution pattern and resulting volatility and polarity. gcms.czmdpi.com

Optimization of Sample Preparation and Extraction Protocols for Diverse Matrices

The extraction and cleanup of this compound from various environmental and biological matrices is a critical step that precedes instrumental analysis. The choice of method depends on the matrix type (e.g., soil, sediment, water, biota, air) and the concentration levels of the analyte.

Commonly used extraction techniques include:

Soxhlet extraction: A classical and robust method for solid samples.

Pressurized liquid extraction (PLE): Also known as accelerated solvent extraction (ASE), this technique uses elevated temperatures and pressures to reduce extraction time and solvent consumption.

Solid-phase extraction (SPE): Often used for water samples, where the analyte is adsorbed onto a solid sorbent, which is then eluted with a small volume of solvent.

Liquid-liquid extraction (LLE): A conventional method for partitioning the analyte from a liquid sample into an immiscible solvent.

Following extraction, a cleanup step is typically required to remove interfering co-extracted compounds, such as lipids, sulfur, and other organic matter. This is often achieved using column chromatography with adsorbents like silica (B1680970) gel, alumina, or Florisil. For the analysis of PCBs, the extract is often fractionated to separate them from other persistent organic pollutants.

Quality Assurance and Quality Control (QA/QC) in Congener-Specific Quantification

Rigorous quality assurance and quality control (QA/QC) procedures are imperative to ensure the reliability and accuracy of congener-specific PCB data. Key QA/QC measures include:

Method Blanks: A sample of a clean matrix that is processed and analyzed in the same manner as the field samples to check for contamination during the analytical procedure.

Laboratory Control Samples (LCS): A sample of a clean matrix spiked with a known amount of the target analyte(s). The recovery of the analyte is used to assess the accuracy of the method.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Aliquots of a field sample are spiked with a known amount of the target analyte(s) and analyzed to evaluate the effect of the sample matrix on the analytical method's performance.

Surrogate Standards: As mentioned in the context of isotope dilution, isotopically labeled analogs of the target analytes are added to all samples, blanks, and standards to monitor and correct for losses during sample preparation and analysis.

Inter-laboratory Comparison Studies: Participation in proficiency testing programs where different laboratories analyze the same sample allows for the assessment of a laboratory's performance against its peers and helps ensure the comparability of data across studies. nist.govcarlroth.com

Development and Validation of Standard Reference Materials for Heptachlorobiphenyls

Standard Reference Materials (SRMs) and Certified Reference Materials (CRMs) are essential for the validation of analytical methods and for ensuring the accuracy and traceability of measurements. wur.nl These materials are homogeneous and stable matrices containing certified concentrations of specific analytes, including individual PCB congeners. wur.nlresearchgate.net

The development and certification of a CRM for a heptachlorobiphenyl like PCB 175 is a meticulous process that involves:

Preparation of the material: This can be a solution of the pure compound in a solvent or a natural matrix (e.g., fish tissue, sediment) that has been fortified or contains the analyte naturally. researchgate.net

Homogeneity and stability studies: The material is rigorously tested to ensure that the analyte concentration is uniform throughout the batch and that it remains stable over time under specified storage conditions. wur.nl

Characterization by multiple analytical methods: The concentration of the analyte is determined by multiple independent and validated analytical methods, often performed by several different laboratories in an inter-laboratory comparison study. carlroth.com

Certification: Based on the results of the characterization studies, a certified value and an associated uncertainty are assigned to the analyte concentration. nist.gov

A Certificate of Analysis for a CRM provides crucial information, including the certified concentration, its uncertainty, the methods used for certification, and instructions for use. carlroth.comnist.gov Several suppliers offer certified solutions of this compound, which are traceable to primary standards from national metrology institutes like the National Institute of Standards and Technology (NIST). carlroth.com

Biomonitoring and Exposure Assessment of 2,2 ,3,3 ,4,5,6 Heptachlorobiphenyl

Human Biomonitoring Studies and Population Exposure Assessments

Human biomonitoring studies provide a direct measure of the body burden of environmental chemicals. For PCB 177, these studies have primarily focused on its concentration in serum and adipose tissue, which are significant reservoirs for lipophilic compounds.

Congener Concentrations in Human Serum and Adipose Tissue

PCB 177 is a frequently detected congener in human serum and adipose tissue, indicating widespread exposure. In a study conducted by the Centers for Disease Control and Prevention (CDC), PCB-177 was found in 414 out of 4,821 people tested, with a geometric mean concentration of 2.85 ng/g lipid weight in blood serum. researchgate.net Another study by the Environmental Working Group (EWG) and Commonweal found PCB-177 in 34 out of 35 people tested, with a geometric mean of 0.356 ng/g lipid weight in blood serum. researchgate.net

Adipose tissue, due to its high lipid content, serves as a long-term storage site for PCBs. While specific concentration data for PCB 177 in adipose tissue is less frequently reported than for serum, studies on total PCBs have consistently shown that higher chlorinated congeners, such as heptachlorobiphenyls, are among the most abundant in fatty tissues. nih.gov The concentration of PCBs in adipose tissue is generally found to be higher than in the liver. nih.gov

Table 1: Concentrations of 2,2',3,3',4,5,6'-Heptachlorobiphenyl (PCB 177) in Human Serum

| Population/Study | Number of Participants | Matrix | Geometric Mean Concentration (ng/g lipid weight) | Detection Frequency |

| CDC Biomonitoring | 4821 | Blood Serum | 2.85 | 8.6% |

| EWG/Commonweal Study | 35 | Blood Serum | 0.356 | 97.1% |

Maternal and Infant Exposure Assessments

The developing fetus and infant are particularly vulnerable to the effects of environmental contaminants. PCB 177 can cross the placental barrier, leading to in-utero exposure. Studies have detected this congener in both maternal and umbilical cord blood, confirming its transfer from mother to child during gestation.

Following birth, breast milk is a significant route of exposure for nursing infants. Due to their lipophilic nature, PCBs accumulate in breast milk. mdpi.commdpi.comnih.govresearchgate.netnih.gov Research has identified PCB 177 as one of the congeners present in breast milk samples, contributing to the infant's body burden. researchgate.net The concentration of PCBs in fetal blood is similar to that in maternal blood but much lower than in breast milk. nih.gov

Table 2: Maternal and Infant Exposure to this compound (PCB 177)

| Study/Population | Matrix | Key Findings |

| Various Studies | Maternal and Cord Blood | PCB 177 is transferable from mother to fetus via the placenta. |

| Breast Milk Monitoring Programs | Breast Milk | PCB 177 is present in breast milk, leading to lactational exposure for infants. |

Occupational and Community-Based Exposure Investigations

Occupational exposure to PCBs has been a significant concern, particularly for individuals working in industries that manufactured or used these chemicals. researchgate.netpsu.edunih.govnih.gov Workers involved in the maintenance and repair of electrical equipment containing PCBs, such as transformers and capacitors, were at a higher risk of exposure. cdc.gov While specific data for PCB 177 exposure in occupational settings is limited, studies on PCB-exposed workers have shown elevated serum levels of various congeners.

Community-based exposure can occur in populations living near former PCB manufacturing facilities or hazardous waste sites. Inhalation of contaminated air and ingestion of contaminated local produce or fish can contribute to the body burden of PCBs, including PCB 177.

Wildlife Biomonitoring as Indicators of Environmental Contamination

Wildlife species can serve as valuable indicators of environmental contamination, reflecting the presence and bioaccumulation of persistent pollutants in various ecosystems.

Aquatic Biomonitoring (e.g., Marine Sponges, Fish, Marine Mammals)

In the aquatic environment, organisms at higher trophic levels tend to accumulate higher concentrations of PCBs.

Fish: Various fish species have been analyzed for PCB content, and these chemicals are consistently detected in their tissues. nih.govresearchgate.netnih.govpsu.edunih.govclu-in.orgospar.org The concentration of PCBs in fish can vary depending on the species, its trophic level, lipid content, and the level of contamination in its habitat.

Marine Mammals: As apex predators, marine mammals such as seals and whales can accumulate significant levels of PCBs in their blubber. researchgate.netmdpi.commdpi.comnih.govresearchgate.netnih.govresearchgate.netnih.gov Studies on various marine mammal populations have documented the presence of a range of PCB congeners, including heptachlorobiphenyls. For instance, in northern elephant seals, ∑PCB concentrations ranged from 356–2722 ng/g lipid in blubber and 512–2,837 ng/g lipid in serum. mdpi.com

Table 3: Biomonitoring of this compound (PCB 177) in Aquatic Wildlife

| Organism | Tissue | Concentration Range (ng/g lipid weight) | Location |

| Northern Elephant Seals | Blubber | 356 - 2722 (∑PCBs) | North Pacific |

| Steller Sea Lion Pups | Blubber | 889 - 18,750 (∑PCBs) | Alaska |

Terrestrial Biomonitoring (e.g., Avian Eggs, Mosses, Pine Needles)

Terrestrial ecosystems are also subject to PCB contamination, and various organisms and plant species are used to monitor the extent of this pollution.

Avian Eggs: Bird eggs are effective biomonitoring tools as they can reflect the contaminant load of the female bird and the local environment. nih.govwaddensea-worldheritage.orgusgs.govnih.gov Studies have detected a variety of PCB congeners in the eggs of different bird species, with concentrations varying based on feeding habits and geographic location.

Mosses and Pine Needles: Mosses and pine needles are used as passive air samplers to assess the atmospheric deposition of persistent organic pollutants. Their waxy surfaces can effectively trap airborne contaminants like PCBs, providing an indication of local and regional air quality.

Table 4: Biomonitoring of this compound (PCB 177) in Terrestrial Environments

| Biomonitor | Key Findings |

| Avian Eggs | PCB congeners are frequently detected, with concentrations varying by species and location. |

| Mosses and Pine Needles | Serve as effective passive samplers for atmospheric PCB deposition. |

Application of Passive Sampling Techniques for Environmental Exposure

Passive sampling techniques are instrumental in understanding the environmental fate and bioavailability of hydrophobic organic compounds such as polychlorinated biphenyls (PCBs), including the specific congener this compound (PCB 177). These samplers work by the principle of molecular diffusion of the chemical from the environmental medium, such as water or air, into a receiving phase, typically a polymer. researchgate.net The amount of the compound accumulated in the sampler over time allows for the calculation of its concentration in the environment. nih.gov This method is particularly useful for monitoring low-level, chronic contamination.

Polydimethylsiloxane (PDMS) Fiber Applications and Kinetic Uptake Studies

Polydimethylsiloxane (PDMS) is a widely used passive sampling medium due to its excellent sorptive properties for hydrophobic compounds like PCBs. figshare.com The uptake of a chemical by a PDMS fiber is a kinetic process, initially linear and then gradually reaching equilibrium. nih.gov The rate of this uptake is crucial for accurately determining the environmental concentration of the target analyte.

While extensive research exists on the passive sampling of PCBs as a class, specific kinetic uptake studies for this compound are not extensively detailed in publicly available literature. However, the general principles of PCB uptake by PDMS are applicable. The uptake rate is influenced by factors such as the sampler's surface area, the thickness of the PDMS layer, and environmental conditions like water flow or air velocity. researchgate.netiwaponline.com

For highly hydrophobic compounds like heptachlorobiphenyls, the time to reach equilibrium can be very long, often months or even years. nih.gov Therefore, passive samplers are typically used in the kinetic uptake phase. The amount of this compound accumulated in a PDMS sampler is a function of its concentration in the surrounding medium and the sampling rate. The sampling rate itself is dependent on the compound's polydimethylsiloxane-water partition coefficient (Kpdms-w). A comprehensive review of available literature compiled "best available" Kpdms-w values for numerous PCBs, although a specific value for this compound was not explicitly provided in the final recommended table. nih.gov However, studies have shown that Kpdms-w values are generally consistent across different sources of PDMS, which allows for a degree of standardization. nih.govresearchgate.netnih.gov

A study determining PDMS-water partition coefficients for various hydrophobic organic chemicals using 14C-labeled analogs provided valuable data for several PCB congeners, which helps in understanding the partitioning behavior of compounds with similar properties to this compound. sccwrp.orgsccwrp.org

Table 1: Factors Influencing Kinetic Uptake of Heptachlorobiphenyls in PDMS Samplers

| Factor | Description of Influence |

| Environmental Conditions | Water/air flow velocity affects the thickness of the boundary layer, influencing the diffusion rate. |

| Sampler Design | Surface area and thickness of the PDMS fiber impact the sampling rate and equilibrium time. researchgate.net |

| Compound Properties | The hydrophobicity (log Kow) and molecular size of the congener determine its partitioning behavior and diffusion rate. |

Calibration and Field Validation of Passive Samplers

Accurate determination of environmental concentrations using passive samplers necessitates proper calibration. figshare.com In-situ calibration using Performance Reference Compounds (PRCs) is a widely accepted and robust method. nih.govsccwrp.orgdoi.org PRCs are compounds with known sampler-water partition coefficients that are impregnated into the passive sampler before deployment. During deployment, the rate at which these PRCs are released from the sampler into the environment provides a measure of the site-specific sampling rate. sccwrp.orgdoi.org This in-situ calibration accounts for the effects of environmental variables like flow rate and temperature on the uptake of the target analytes. doi.org

While specific field validation studies focusing solely on this compound are scarce, numerous studies have validated the use of passive samplers for a wide range of PCB congeners in various environmental settings, including water and air. doi.orgnih.gov These studies demonstrate the reliability of passive samplers in providing data that is comparable to, and often more representative than, traditional sampling methods. For instance, a study on the bioavailability of PCB congeners from paint chips in sediment utilized polyethylene (B3416737) passive samplers to measure a wide array of congeners. nih.gov Another study reported on the airborne concentrations of 180 PCB congeners in the Chicago area using polyurethane foam (PUF) passive air samplers. uiowa.edu

The general methodology for field validation involves co-deploying passive samplers with active sampling devices or collecting concurrent grab samples for comparison. nih.gov The correlation between the concentrations measured by both methods serves to validate the performance of the passive sampler.

Table 2: Common Performance Reference Compounds (PRCs) for PCB Passive Sampling

| Compound Class | Specific Examples | Rationale for Use |

| Isotopically Labeled PCBs | 13C-labeled PCB congeners (e.g., 13C-PCB 8, 28, 52, 101, 138, 180) | Similar physicochemical properties to target native PCBs, allowing for accurate modeling of release kinetics. nih.gov |

| Deuterated PAHs | d10-phenanthrene, d10-pyrene | Used in some studies due to their well-characterized release profiles. |

The application of these principles allows for the effective biomonitoring and exposure assessment of this compound in the environment, even in the absence of studies focused exclusively on this specific congener. The broader validation of passive sampling for the entire class of PCBs provides a strong foundation for its use in monitoring this particular heptachlorobiphenyl.

Mechanisms of Toxicity and Biochemical Interactions of 2,2 ,3,3 ,4,5,6 Heptachlorobiphenyl

Aryl Hydrocarbon Receptor (AhR) Binding and Downstream Signaling Pathways

The toxicity of some polychlorinated biphenyls (PCBs) is mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.govnih.gov While not all PCBs bind to the AhR with high affinity, certain congeners, particularly those with a planar or coplanar structure, are potent ligands. whoi.edu The binding of a ligand, such as a dioxin-like PCB, to the AhR leads to a conformational change in the receptor, causing it to dissociate from chaperone proteins like hsp90. nih.gov This activated AhR complex then translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). nih.gov

This AhR/ARNT heterodimer binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes. nih.govresearchgate.net This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes, such as CYP1A1 and CYP1A2. nih.gov These enzymes are involved in the metabolism of xenobiotics; however, their induction can also lead to the production of reactive metabolites and oxidative stress. Recent research also suggests that the AhR can regulate gene expression by binding to non-consensus XRE sequences. researchgate.net The sustained activation of the AhR by persistent ligands like certain PCBs has been linked to an enhancement of inflammatory signaling. nih.gov

The ability of a specific PCB congener to bind to the AhR is influenced by its physicochemical properties, including its lipophilicity, electron affinity, and entropy. whoi.edu Generally, PCBs with higher electron affinities and lower lipophilicities and entropies tend to be more potent AhR ligands. nih.gov

Endocrine Disrupting Potentials and Interactions with Hormone Receptors

2,2',3,3',4,5,6'-Heptachlorobiphenyl and other PCBs are recognized as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's endocrine system. nih.gov This interference can occur through various mechanisms, including direct interaction with hormone receptors and disruption of hormone production and metabolism.

PCBs have been shown to affect thyroid hormone homeostasis. nih.govnih.gov Exposure to PCBs has been associated with alterations in the levels of circulating thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3). nih.govresearchgate.net Studies in animal models have demonstrated that PCBs can decrease T4 levels. nih.gov The structural similarity of some PCB metabolites to thyroid hormones allows them to bind to thyroid hormone transport proteins, such as transthyretin, potentially displacing thyroid hormones and affecting their distribution and metabolism. frontiersin.org While some studies have investigated the association between a range of PCB congeners, including PCB 177, and thyroid hormone levels, the specific impact of PCB 177 can be difficult to isolate from the effects of co-occurring congeners. nih.gov

In addition to affecting the thyroid system, some PCBs and their hydroxylated metabolites have been found to interact with estrogen and androgen receptors. nih.gov The estrogenic or anti-estrogenic activity of a PCB congener depends on its specific structure. For instance, hydroxylated metabolites of PCBs, rather than the parent compounds, are often responsible for binding to the estrogen receptor. nih.govpsu.edu Some studies have shown that certain PCB mixtures and individual congeners can exhibit estrogenic effects, such as stimulating the growth of estrogen-sensitive cells. nih.gov Conversely, other PCBs can act as anti-estrogens. The interaction of PCBs with androgen receptors has also been reported, with some congeners showing anti-androgenic activity. nih.gov

Interference with Neurochemical and Cellular Homeostasis Pathways

The neurotoxicity of this compound and other non-dioxin-like PCBs is a significant concern. These compounds can cross the blood-brain barrier and accumulate in brain tissue, where they can disrupt various neurochemical and cellular processes.

One of the key mechanisms of PCB neurotoxicity is the interference with neurotransmitter systems, particularly the dopaminergic system. nih.govpsu.edu Studies have shown that exposure to certain PCBs can alter the levels of dopamine (B1211576) and its metabolites in the brain. nih.gov Developmental exposure to heptachlor, a pesticide with structural similarities to heptachlorobiphenyl, has been shown to increase the levels of the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), which could increase the susceptibility of dopamine neurons to other neurotoxic insults. nih.gov

PCBs can also disrupt intracellular calcium (Ca2+) homeostasis, a critical element in neuronal signaling and function. nih.govmdpi.comnih.govyoutube.comelifesciences.org Some non-coplanar PCBs have been found to interfere with calcium channels, leading to altered intracellular Ca2+ concentrations. nih.gov This disruption of calcium signaling can have widespread effects on neuronal processes, including neurotransmitter release, synaptic plasticity, and gene expression, and can ultimately contribute to neuronal cell death. nih.gov For instance, certain non-dioxin-like PCBs have been shown to promote dendritic growth in hippocampal neurons through a mechanism dependent on ryanodine (B192298) receptors, which are intracellular calcium release channels. nih.gov

Immunomodulatory Effects and Immune System Dysregulation

The immune system is a sensitive target for the toxic effects of this compound and other PCBs. Exposure to these compounds can lead to dysregulation of the immune response, potentially increasing susceptibility to infections and other immune-related diseases.

Studies have demonstrated that certain PCB congeners can suppress immune function. For example, some non-coplanar PCBs have been shown to significantly reduce lymphocyte proliferation in response to mitogens. nih.gov This indicates a potential impairment of the adaptive immune response. In addition to affecting lymphocytes, PCBs can also impact the function of other immune cells. For instance, exposure to PCB mixtures has been linked to changes in the percentage of monocytes and CD4+ T-lymphocytes. researchgate.net

The immunomodulatory effects of PCBs can also manifest as alterations in cytokine production. elifesciences.orgoup.com Cytokines are signaling molecules that play a crucial role in coordinating immune responses. Depending on the specific congener and the experimental conditions, PCBs have been shown to either suppress or enhance the production of various pro-inflammatory and anti-inflammatory cytokines. This imbalance in cytokine levels can disrupt the normal regulation of the immune system. The AhR has been implicated in the immunomodulatory effects of dioxin-like PCBs, as its activation can influence the differentiation and function of various immune cells, including dendritic cells and T cells. oup.com

Genotoxicity and Oxidative Stress Induction Mechanisms

This compound and its metabolites have the potential to cause damage to genetic material and induce oxidative stress, which are key mechanisms underlying their toxicity.

The metabolism of PCBs by cytochrome P450 enzymes can lead to the formation of reactive metabolites, including hydroxylated PCBs and quinones. nih.gov These metabolites can undergo redox cycling, a process that generates reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals. nih.govmdpi.com ROS are highly reactive molecules that can cause damage to cellular components, including lipids, proteins, and DNA. researchgate.netmdpi.commdpi.com An excess of ROS leads to a state of oxidative stress. nih.gov Studies have shown that exposure to PCBs can increase the production of ROS in various cell types. nih.govnih.govnih.gov This increased oxidative stress can trigger a cascade of cellular events, including the activation of stress-response pathways and, in some cases, apoptosis or programmed cell death. nih.gov

The genotoxicity of PCBs is closely linked to the production of these reactive metabolites and the induction of oxidative stress. nih.gov ROS can directly damage DNA by causing strand breaks and oxidative modifications to DNA bases. nih.gov Furthermore, some reactive PCB metabolites may be capable of forming covalent adducts with DNA, which, if not repaired, can lead to mutations and potentially initiate carcinogenesis. nih.gov The induction of DNA strand breaks has been observed in vitro following exposure to dihydroxylated PCB metabolites in the presence of copper ions. nih.gov

| Parameter | Finding |

| Oxidative Stress | Dihydroxylated PCB metabolites produce superoxide and other ROS in vitro and in HL-60 cells. nih.gov |

| DNA Damage | Incubation of dihydroxy-PCBs or PCB quinones with plasmid DNA resulted in DNA strand breaks in the presence of Cu(II). nih.gov |

| Cellular Response | Exposure of human breast cancer cells to PCB153 and PCB126 induced concentration- and time-dependent increases in cytotoxic response and ROS formation. nih.gov |

Metabolism and Biotransformation of 2,2 ,3,3 ,4,5,6 Heptachlorobiphenyl

Mammalian Metabolism Pathways

In mammals, the metabolism of PCBs is a detoxification process aimed at increasing the polarity of these lipophilic compounds to facilitate their excretion. nih.gov This biotransformation occurs primarily in the liver and is categorized into Phase I and Phase II reactions. nih.govyoutube.com

The initial and rate-limiting step in the metabolism of 2,2',3,3',4,5,6'-Heptachlorobiphenyl is Phase I oxidation, catalyzed by the microsomal monooxygenase system, with cytochrome P450 (CYP) enzymes playing a central role. nih.govnih.gov This process involves the introduction of a hydroxyl (-OH) group onto the biphenyl (B1667301) structure, forming hydroxylated metabolites (OH-PCBs). nih.gov The primary goal of this hydroxylation is to create a more polar molecule that can subsequently undergo Phase II conjugation. nih.gov

The susceptibility of a PCB congener to hydroxylation depends on the availability of adjacent, unchlorinated carbon atoms. For highly chlorinated biphenyls, this process is significantly slower. nih.gov Studies on similarly structured PCBs indicate that specific P450 enzymes, particularly those in the CYP2B subfamily, are instrumental in the oxidation of these compounds. nih.govnih.gov The formation of OH-PCBs is a critical step, as these metabolites can be more easily eliminated but may also exhibit their own biological activities. nih.gov

A significant number of PCB congeners, including those with three or more chlorine atoms in the ortho positions, exhibit axial chirality, existing as a pair of stable, non-superimposable atropisomers. nih.gov While specific research on the enantioselective metabolism of this compound (PCB 177) is limited, studies on other chiral heptachlorobiphenyls, such as PCB 183, provide critical insights into this process. nih.govkobe-u.ac.jp

Metabolism by cytochrome P450 enzymes can be atropselective, meaning one isomer is metabolized at a different rate than the other. nih.gov For example, in vitro studies have demonstrated that human CYP2B6 preferentially metabolizes the (-)-atropisomer of PCB 183 compared to the (+)-atropisomer. nih.govkobe-u.ac.jp This selective metabolism can lead to an enantiomeric enrichment of the less-metabolized atropisomer within the organism. nih.gov Such enantioselective processes are significant because the biological or toxicological activity of a chiral compound can reside primarily in one of its atropisomers. nih.gov The process is inherently not atropselective for passive diffusion-based absorption and excretion. nih.gov

Table 1: Research Findings on Enantioselective Metabolism of a Chiral Heptachlorobiphenyl (PCB 183)

| Feature | Finding | Source |

| Enzyme | Human CYP2B6 metabolizes both atropisomers of PCB 183. | nih.gov |

| Selectivity | Preferential metabolism of the (-)-CB183 atropisomer is observed. | nih.gov |

| Mechanism | The size of the substrate-binding cavity in CYP2B6 allows for stable accommodation of the (-)-CB183 isomer, facilitating its hydroxylation. | nih.govkobe-u.ac.jp |

| Metabolites | Two hydroxylated metabolites were identified: 3'-OH-CB183 and 5-OH-CB183. | nih.gov |

| Outcome | Enantioselective metabolism leads to unequal accumulation of atropisomers in organisms. | nih.gov |

Following Phase I hydroxylation, the resulting OH-PCBs can undergo Phase II conjugation reactions. nih.gov These synthetic reactions further increase the water solubility of the metabolites, preparing them for elimination from the body. youtube.comdrughunter.com The primary Phase II pathways for OH-PCBs are glucuronidation and sulfation. nih.govdrughunter.com

Glucuronidation: This reaction is mediated by UDP-glucuronosyltransferases (UGTs). youtube.comnih.gov It involves the transfer of a glucuronic acid molecule to the hydroxyl group of the OH-PCB. youtube.com

Sulfation: Catalyzed by sulfotransferases (SULTs), this process adds a sulfonate group to the metabolite. youtube.comnih.gov

Glutathione (B108866) Conjugation: While glucuronidation and sulfation are major pathways for OH-PCBs, arene oxide intermediates formed during CYP-mediated metabolism can also be conjugated with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.govyoutube.com

These conjugation processes result in highly polar and readily excretable metabolites. youtube.com The efficiency and preferred site of conjugation can vary depending on the specific structure of the OH-PCB metabolite and the expression of UGT and SULT enzyme isoforms in the liver and other tissues. nih.govnih.gov

Table 2: Key Enzymes in Phase II Metabolism

| Reaction | Enzyme Family | Function | Source |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Transfers glucuronic acid to metabolites. | youtube.comnih.gov |

| Sulfation | Sulfotransferases (SULTs) | Transfers a sulfonate group to metabolites. | youtube.comnih.gov |

| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Transfers glutathione to reactive intermediates. | youtube.comdrughunter.com |

The polar conjugates formed during Phase II metabolism are eliminated from the body primarily via bile into the feces, with a smaller fraction excreted in the urine. nih.govyoutube.com However, due to its highly chlorinated and lipophilic nature, this compound is metabolized very slowly and tends to accumulate in lipid-rich tissues like adipose tissue and the liver. nih.govewg.org

The elimination kinetics reflect this persistence. While data specifically for PCB 177 is scarce, studies on other persistent, highly chlorinated PCBs provide a strong indication of its long biological half-life. For instance, the intrinsic elimination half-life—which accounts for metabolic processes independent of ongoing exposure—has been estimated for several related congeners. nih.gov These long half-lives underscore the potential for bioaccumulation over an organism's lifetime. nih.gov

Table 3: Estimated Intrinsic Human Elimination Half-Lives of Comparable PCBs

| PCB Congener | Intrinsic Half-Life (Years) | Source |

| PCB 153 | 14.4 | nih.gov |

| PCB 170 | 15.5 | nih.gov |

| PCB 180 | 11.5 | nih.gov |

Microbial Degradation and Bioremediation Mechanisms

In the environment, microorganisms play a crucial role in the breakdown of PCBs. The degradation pathways are largely dependent on the presence or absence of oxygen and the degree of chlorination of the congener.

Aerobic Degradation: Under aerobic (oxygen-present) conditions, bacteria can degrade PCBs through a co-metabolic process. nih.gov Key enzymes in this pathway are biphenyl dioxygenases, which attack the biphenyl ring structure. nih.gov This process is generally most effective for less chlorinated PCBs. Highly chlorinated congeners like heptachlorobiphenyls are more resistant to aerobic attack due to steric hindrance from the numerous chlorine atoms. nih.govnih.gov

Anaerobic Degradation: In anaerobic (oxygen-absent) environments, such as deep sediments, the primary mechanism for PCB breakdown is reductive dechlorination. researchgate.net This process involves specific bacteria that remove chlorine atoms from the biphenyl rings, using the PCB as an electron acceptor. researchgate.netunesp.br Bacteria from the Chloroflexi phylum, including strains of Dehalococcoides, have been identified as key players in this process. researchgate.net Reductive dechlorination is particularly important for highly chlorinated PCBs, as the removal of chlorine atoms makes the resulting less-chlorinated congeners more susceptible to subsequent aerobic degradation. nih.govnih.gov Studies have shown that meta- and para-positioned chlorines are often more susceptible to removal than ortho-chlorines. nih.gov

Influence of Chlorine Substitution Patterns on Biodegradability

The biodegradability of a PCB congener is profoundly influenced by the number and position of its chlorine substituents. For this compound, its high degree of chlorination is a primary factor contributing to its recalcitrance. Generally, the rate of microbial degradation of PCBs decreases as the number of chlorine atoms increases. nih.govnih.gov isomers with more than four chlorines are significantly less susceptible to breakdown. nih.govnih.gov

The specific arrangement of chlorine atoms on the biphenyl rings also plays a crucial role. The presence of chlorine atoms at the ortho positions (2 and 2') in PCB 177 is a significant impediment to its degradation. nih.govnih.gov This steric hindrance makes it difficult for the catalytic sites of microbial dioxygenase enzymes to access the biphenyl rings, a critical first step in aerobic degradation pathways. Furthermore, PCBs with chlorine atoms on both rings, as is the case with PCB 177, are generally more resistant to degradation than those with the same number of chlorines on a single ring. nih.govnih.gov The lesser-chlorinated ring is preferentially attacked, but in PCB 177, both rings are heavily chlorinated. nih.govnih.gov

Table 1: Factors Influencing the Biodegradability of this compound (PCB 177)

| Structural Feature of PCB 177 | Influence on Biodegradability | Reference |

| High Degree of Chlorination (7 Chlorine Atoms) | Decreases susceptibility to microbial degradation. | nih.govnih.gov |

| Ortho-Substituted Chlorines (2,2') | Creates steric hindrance, inhibiting enzymatic attack. | nih.govnih.gov |

| Chlorines on Both Biphenyl Rings | Increases resistance to degradation compared to single-ring substitution. | nih.govnih.gov |

Phytoremediation and Plant-Mediated Biotransformation

Phytoremediation, the use of plants to clean up contaminated environments, offers a promising strategy for addressing PCB pollution. Plants can influence the degradation of PCBs through several mechanisms, including phytoextraction (uptake into plant tissues), phytotransformation (enzymatic breakdown within the plant), and rhizoremediation (stimulation of microbial degradation in the root zone). researchgate.netnih.gov

For highly chlorinated PCBs such as this compound, direct uptake and translocation into plant tissues are generally limited due to their strong adsorption to soil organic matter and high hydrophobicity. However, the rhizosphere, the soil region directly influenced by plant roots, is a hotbed of microbial activity. nih.gov Plants release exudates that can stimulate the growth and activity of PCB-degrading microorganisms. nih.gov This rhizoremediation effect can enhance the breakdown of even recalcitrant congeners.

Within the plant itself, some enzymatic transformation of PCBs can occur. Plant cells contain enzymes like peroxidases and cytochrome P450 monooxygenases that can hydroxylate PCBs, which is the initial step in their metabolism. researchgate.netresearchgate.net Studies with various plant species and PCB congeners have shown that the rate of metabolism is dependent on both the plant species and the specific PCB congener, with lower chlorinated PCBs being more readily metabolized. oup.com While direct evidence for the phytotransformation of PCB 177 is scarce, the general metabolic pathways observed for other highly chlorinated PCBs suggest that hydroxylation would be the primary initial reaction. researchgate.net

Remediation and Mitigation Strategies for 2,2 ,3,3 ,4,5,6 Heptachlorobiphenyl Contamination

Evaluation of Remediation Efficiency and Long-Term Environmental Impact

The successful remediation of sites contaminated with 2,2',3,3',4,5,6'-Heptachlorobiphenyl requires a robust framework for evaluating the efficiency of the chosen technology and for understanding the long-term environmental consequences. This evaluation is critical to ensure the protection of human health and the restoration of ecosystem functionality. Due to the high persistence and toxicity of highly chlorinated polychlorinated biphenyls (PCBs), long-term monitoring is an essential component of any remediation strategy. frontiersin.org

The evaluation process typically involves a combination of chemical analysis of environmental samples, bioassays, and ecological surveys to assess the reduction in contaminant concentration and the recovery of the affected ecosystem.

Monitoring Techniques and Performance Metrics

A comprehensive monitoring program is fundamental to assessing the effectiveness of remediation efforts for this compound. This program should be designed to track the fate and transport of the contaminant and any potential transformation products over time.

Monitoring Techniques:

Soil and Sediment Sampling: Regular collection and analysis of soil and sediment cores are essential to determine the residual concentration of this compound. Advanced analytical techniques such as gas chromatography with mass spectrometry (GC/MS) are employed for accurate quantification. nih.gov

Groundwater Monitoring: Monitoring wells are installed to track the potential migration of the contaminant into groundwater resources. epa.gov

Biota Sampling: Analysis of tissues from local flora and fauna, particularly from organisms likely to bioaccumulate PCBs, provides a direct measure of the contaminant's bioavailability and its potential to enter the food chain.

Air Monitoring: In cases where remediation technologies with the potential for volatilization are used, such as thermal desorption, air monitoring is crucial to ensure that the contaminant is not being transferred to the atmosphere. frtr.gov

Performance Metrics:

The efficiency of a remediation technology is quantified using several key performance indicators (KPIs). These metrics provide a standardized way to compare the effectiveness of different approaches.

Removal Efficiency (RE): This metric quantifies the percentage of the contaminant that has been removed from the contaminated medium. For instance, thermal desorption has demonstrated high removal efficiencies for PCBs in general. At temperatures around 600°C, the removal efficiency can exceed 98%. researchgate.net

Destruction and Removal Efficiency (DRE): For technologies that aim to destroy the contaminant, such as incineration or thermal desorption with a thermal oxidizer, the DRE is a critical metric. For PCBs, a DRE of 99.9999% is often required. power-eng.com

Mean Time to Remediate (MTTR): This metric measures the average time taken to resolve the contamination to a predefined cleanup level. nih.gov

Vulnerability Reopen Rate: This tracks the recurrence of contamination, which could be due to incomplete remediation or the release of previously sequestered contaminants.

Below is a table summarizing the reported efficiencies of various remediation technologies for PCBs, which can be indicative of their potential performance for highly chlorinated congeners like this compound.

| Remediation Technology | Target Media | Reported PCB Removal/Destruction Efficiency | Reference |

| Thermal Desorption | Soil | 97.40% - 98.35% at 600°C | researchgate.net |

| In Situ Thermal Desorption | Soil | >99.9999% DRE | power-eng.com |

| Electrodialytic Remediation | Soil | 9% - 96% for highly chlorinated PCBs | frontiersin.org |

| Soil Washing (with humic acids) | Soil | 68% - 75% | nih.gov |

| Bioremediation (with white-rot fungi) | Soil | 18.5% - 50.5% | nih.gov |

| Phytoremediation | Soil | 45% - 62% (for various congeners) | mdpi.com |

| In Situ Chemical Reduction (with EZVI) | Soil | >50% reduction | nih.gov |

Note: The efficiencies can vary significantly based on site-specific conditions, the initial concentration of the contaminant, and the specific congeners present.

Long-Term Environmental Impact Assessment

Residual Contamination and Bioavailability:

Even after remediation, residual concentrations of this compound may remain in the soil or sediment. A key aspect of the long-term assessment is to determine the bioavailability of this residual contamination. Highly chlorinated PCBs are known for their strong adsorption to organic matter and soil particles, which can reduce their immediate bioavailability. nih.gov However, changes in environmental conditions over time, such as pH or organic matter content, could potentially lead to the release of these bound residues.

Formation of Transformation Products:

Some remediation technologies, particularly those involving chemical or biological degradation, can lead to the formation of transformation products. While the goal is complete mineralization, incomplete degradation can result in the formation of other chlorinated compounds, some of which may also be toxic. For example, anaerobic dechlorination of highly chlorinated PCBs can produce lower chlorinated congeners. clu-in.org Long-term monitoring must, therefore, include the analysis of potential degradation products to ensure that the remediation process has not inadvertently created new environmental risks.

Ecological Recovery:

The ultimate goal of remediation is the restoration of the ecosystem. Assessing ecological recovery involves monitoring the health and diversity of biological communities at the remediated site.

Re-establishment of Flora and Fauna: Monitoring the return and growth of native plant species and the repopulation of the area by animal species is a key indicator of a successful cleanup.

Bioaccumulation Studies: Continued monitoring of contaminant levels in organisms at different trophic levels of the food web is necessary to ensure that the contaminant is not re-entering and magnifying through the food chain.

The long-term assessment should be guided by a life cycle assessment (LCA) approach, which considers the environmental impacts of the entire remediation process, from the manufacturing of materials used in the remediation to the final disposal of any waste generated. nih.gov This holistic view helps in selecting remediation strategies that are not only effective in the short term but also sustainable in the long run.

Modeling and Predictive Studies for 2,2 ,3,3 ,4,5,6 Heptachlorobiphenyl Behavior

Toxicokinetic (TK) Modeling for Congener Mixtures and Human Exposure Assessment

Toxicokinetic (TK) modeling is instrumental in understanding the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in the body. For PCBs, exposure occurs not to a single congener but to complex mixtures. researchgate.netnih.gov Humans can be exposed through various routes, including the ingestion of contaminated food and water, inhalation of contaminated air, and dermal contact. who.intnau.educa.gov Diet, particularly the consumption of contaminated fish, is often considered the primary route of exposure for the general population. nau.edu

Researchers use TK models to estimate human exposure levels and internal body burdens. For instance, consensus exposure models combine predictions from various exposure pathways to estimate median chemical intake for the U.S. population. epa.gov Simpler heuristic models are also used to generate predictions for specific demographics. epa.gov Advanced statistical methods like quantile g-computation have been proposed to more accurately study the health effects of complex chemical mixtures, offering a robust alternative to traditional analytical methods. nih.gov These models are crucial for human health risk assessments, which evaluate potential risks from different exposure scenarios, such as living in buildings with PCB contamination. ca.gov

Table 1: Estimated Human Exposure to a Heptachlorobiphenyl Congener (Example Data)

This table presents example consensus model predictions for a similar compound, 2,2',3,4,5,6,6'-Heptachlorobiphenyl, to illustrate the output of human exposure assessment models.

| Demographic | Predictor | Median (mg/kg/day) | Upper 95%ile (mg/kg/day) |

|---|---|---|---|

| Total Population | SEEM3 Consensus | 2.69e-12 | 1.09e-9 |

Data derived from consensus exposure model predictions based on methods described in a 2018 publication. epa.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate and Biological Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the physicochemical properties, environmental fate, and biological effects of chemicals based on their molecular structure. ecetoc.orgsemanticscholar.org This approach is particularly valuable for PCBs, where toxicity data for most of the 209 individual congeners are not available. researchgate.net QSAR models establish a mathematical relationship between a chemical's structural or physicochemical properties (descriptors) and an endpoint of interest, such as toxicity or bioconcentration factor. researchgate.netecetoc.org

For PCBs, QSAR models have been developed for various endpoints:

Biological Enrichment and Bioconcentration: 3D-QSAR and Hologram QSAR (HQSAR) models are used to predict the biological enrichment potential of PCBs based on their octanol-water partition coefficients (Kow). nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) help identify the structural features that influence bioaccumulation. nih.gov Multilinear regression analysis based on physicochemical descriptors has been successfully used to model the bioconcentration factors (BCFs) of numerous PCB congeners. researchgate.net

Toxic Effects: QSAR models are employed to assess potential toxic effects like mutagenicity, carcinogenicity, and endocrine disruption. researchgate.netresearchgate.net By analyzing the parent PCBs and their metabolites, these models can predict which congeners are likely to be of higher concern, thereby prioritizing them for further toxicological testing. researchgate.netresearchgate.net

The development of a reliable QSAR model involves selecting appropriate descriptors, building the model using statistical tools, and validating it with a test set of chemicals for which the endpoint is known. ecetoc.org

Environmental Transport and Fate Modeling (e.g., Air, Water, Sediment Compartment Models)

The environmental distribution of 2,2',3,3',4,5,6'-heptachlorobiphenyl is governed by its physicochemical properties, such as its octanol-water partition coefficient (logKow), vapor pressure, and water solubility. epa.gov Environmental transport and fate models use these parameters to predict how a chemical will partition between different environmental compartments, including air, water, soil, and sediment. epa.gov

Due to their persistence and hydrophobicity (high Kow), PCBs tend to adsorb to soil and sediment particles and bioaccumulate in organisms rather than remaining dissolved in water. researchgate.net Models predict that congeners like this compound will have a very high logKow and a high bioconcentration factor (BCF), indicating a strong tendency to accumulate in fatty tissues of organisms. epa.govnih.gov These models are essential for understanding the long-range transport of PCBs and identifying where they are likely to accumulate in the environment.

Table 2: Predicted Physicochemical Properties for Heptachlorobiphenyl Congeners

| Compound | Property | Predicted Value |

|---|---|---|

| 2,2',3,4,5,6,6'-Heptachlorobiphenyl | logKow | 7.43 |

| 2,2',3,4,5,6,6'-Heptachlorobiphenyl | log(BCF) | 5.65 |

| 2,2',3,4,5,6,6'-Heptachlorobiphenyl | log(VP) | -6.23 |

| 2,2',3,3',4,5',6'-Heptachlorobiphenyl (B1582918) | XLogP3-AA | 7.4 |